![molecular formula C16H17NO4 B13457949 8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is a synthetic organic compound with the molecular formula C17H19NO4. It is characterized by the presence of a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 8-nitronaphthalene-2-carboxylic acid.
Reduction: The nitro group is reduced to an amino group, yielding 8-aminonaphthalene-2-carboxylic acid.
Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation with amines or esterification with alcohols.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
Deprotection: 8-aminonaphthalene-2-carboxylic acid.
Coupling: Amides or esters depending on the reactants used.
Scientific Research Applications
8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of naphthalene derivatives with biological systems.
Medicine: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid depends on its specific application. In general, the Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
8-aminonaphthalene-2-carboxylic acid: The deprotected form of the compound.
8-{[(tert-butoxy)carbonyl]amino}methyl)naphthalene-2-carboxylic acid: A similar compound with a methyl group instead of a hydrogen atom at the amino position.
Uniqueness
8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-6-4-5-10-7-8-11(14(18)19)9-12(10)13/h4-9H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
IVIKNHCGWCQDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
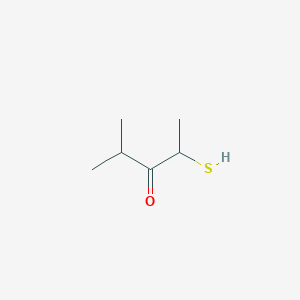
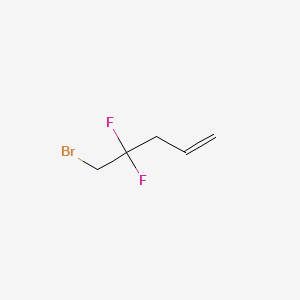
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
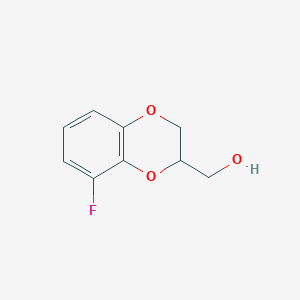
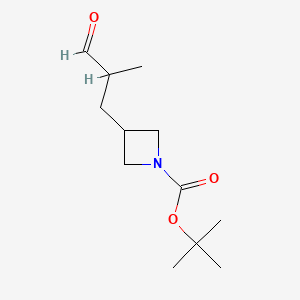
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
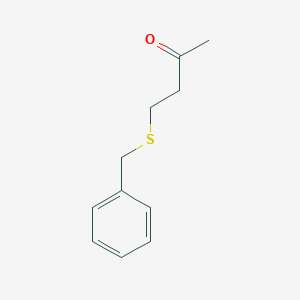
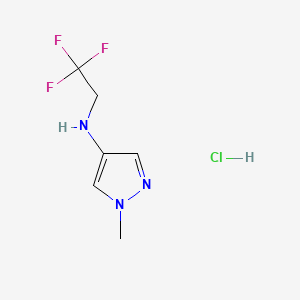
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
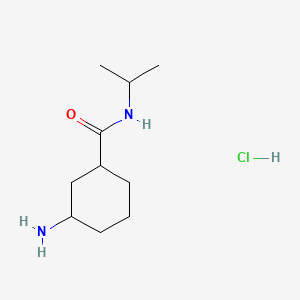
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
